ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate
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Overview
Description
“Ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate” is a chemical compound that belongs to the class of 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines involves various methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]quinolines is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .Chemical Reactions Analysis
The main methods of synthesis of 1H-pyrazolo[3,4-b]quinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Scientific Research Applications
Synthesis of Fused Pyrazoloquinolines
This compound can be used in the synthesis of fused pyrazoloquinolines . These are complex structures that have potential applications in various fields, including medicinal chemistry .
Development of Antitumor Agents
The combination of pyrazole and thiazole rings, which are structural subunits of numerous compounds valuable in medicinal chemistry, is becoming of special interest for many academic and industrial research laboratories around the world aiming to obtain potent molecules with higher specificity and lower toxicity .
Inhibitors of Topoisomerase II Alpha
Some derivatives of pyrazoloquinolines have been studied for anticancer activity as topoisomerase II alpha inhibitors . This enzyme is a target for anticancer drugs as it plays a crucial role in DNA replication.
Inhibitors of Hedgehog Signalling Cascade
Pyrazoloquinoline derivatives have also been studied as inhibitors of the Hedgehog (Hh) signalling cascade . The Hh pathway is a key regulator of cell growth and differentiation, and its dysregulation has been implicated in many types of cancer.
Fluorescent Sensors
1H-pyrazolo[3,4-b]quinolines, a class of compounds to which the given compound belongs, have been used as potential fluorescent sensors . These sensors can be used in various fields, including biological imaging and environmental monitoring.
Biological Activity Studies
Pyrazoloquinoline derivatives show a broad spectrum of biological activities . They are included in the structure of marketed drugs, such as celecoxib, sulfaphenazole, sildenafil, etc .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to have various biomedical applications
Mode of Action
It’s known that the friedlander reaction is initiated by the attack of a carbanion formed from an active methylene or methyl neighboring to the carbonyl function on the formyl carbon atom of o-aminoaldehyde . This leads to cyclization to afford the pyrazolo[3,4-b]quinoline skeleton .
Biochemical Pathways
Compounds with similar structures have been reported to have various biomedical applications , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Compounds with similar structures have shown some activity, with the most potent being 2-(4-phenyl-3-(trifluoromethyl)-1h-pyrazolo[3,4-b]quinolin-1-yl)-n-(2-(piperazin-1-yl)ethyl)acetamide .
properties
IUPAC Name |
ethyl 2-(8-fluoro-3-phenylpyrazolo[4,3-c]quinolin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-2-26-18(25)12-24-20-15-10-14(21)8-9-17(15)22-11-16(20)19(23-24)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEGAXXRAXVVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C3C=C(C=CC3=NC=C2C(=N1)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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